molecular formula C13H14BrN B11755554 5'-Bromospiro[cyclohexane-1,3'-indole]

5'-Bromospiro[cyclohexane-1,3'-indole]

Cat. No.: B11755554
M. Wt: 264.16 g/mol
InChI Key: LXOHZWVJIZVSCT-UHFFFAOYSA-N
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Description

5’-Bromospiro[cyclohexane-1,3’-indole] is a chemical compound with the molecular formula C13H14BrN and a molecular weight of 264.16 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods reported for the synthesis of 5’-Bromospiro[cyclohexane-1,3’-indole] involves the reaction of N-halosaccharins with isatin in the presence of SiO2 . This method is known for its efficiency and the high purity of the resulting compound.

Industrial Production Methods

Industrial production methods for 5’-Bromospiro[cyclohexane-1,3’-indole] are not widely documented.

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[cyclohexane-1,3’-indole] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 5’-Bromospiro[cyclohexane-1,3’-indole] include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5’-Bromospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5'-bromospiro[cyclohexane-1,3'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOHZWVJIZVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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